2-Carbamoyl-3-hydroxy-1,4-naphthoquinone

Description

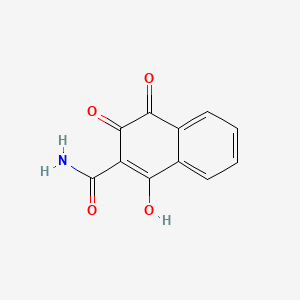

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-3,4-dioxonaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c12-11(16)7-8(13)5-3-1-2-4-6(5)9(14)10(7)15/h1-4,13H,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZRQVHNKDYYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigation of Biological Activities and Molecular Mechanisms of 2 Carbamoyl 3 Hydroxy 1,4 Naphthoquinone

General Principles of Naphthoquinone Biological Activity

The biological effects of naphthoquinones are fundamentally linked to their chemical structure, which allows them to participate in redox reactions and interact with cellular components. nih.gov These compounds can induce oxidative stress and modify cellular signaling pathways. nih.gov

A primary mechanism of action for 1,4-naphthoquinones is their ability to undergo redox cycling. nih.gov This process involves the reduction of the quinone to a semiquinone radical, which can then be further reduced to a hydroquinone. oup.com In the presence of molecular oxygen, these reduced forms can be re-oxidized back to the parent quinone, a process that generates reactive oxygen species (ROS) such as superoxide anions (O₂•⁻) and hydrogen peroxide (H₂O₂). researchgate.netmdpi.com

This cyclic process of reduction and auto-oxidation can be catalyzed by various cellular enzymes. nih.gov For instance, lawsone (2-hydroxy-1,4-naphthoquinone), the parent compound of 2-Carbamoyl-3-hydroxy-1,4-naphthoquinone, has been shown to be redox active within red blood cells, resulting in the production of ROS. oup.com Studies have demonstrated that lawsone undergoes redox cycling, which can explain the oxidative damage observed in biological systems. oup.comnih.gov This generation of ROS is considered a key strategy behind the antimicrobial effects of naphthoquinones, as it can damage essential biomolecules like lipids, proteins, and DNA within pathogens. researchgate.net

The generation of ROS by naphthoquinones leads to a state of oxidative stress within cells, which in turn activates various cellular stress-response pathways. nih.gov Cells possess antioxidant defense mechanisms to counteract oxidative damage. However, the excessive production of ROS by redox-cycling naphthoquinones can overwhelm these defenses. oup.com

For example, the stimulation of the hexose monophosphate (HMP) shunt in erythrocytes exposed to lawsone indicates an increased demand for NADPH. oup.com NADPH is crucial for regenerating reduced glutathione (GSH), a key cellular antioxidant. oup.com When the rate of ROS generation exceeds the cell's capacity for detoxification, cellular damage and subsequent biological effects occur. oup.com The antimicrobial action of naphthoquinones is often attributed to this induction of overwhelming oxidative stress in microbial cells. researchgate.net

Naphthoquinones interact directly with cellular redox processes beyond just generating ROS. As electrophiles, they can form covalent bonds with nucleophilic molecules, most notably the thiol groups (-SH) in cysteine residues of proteins and in glutathione (GSH). nih.gov

This interaction can have significant consequences:

Depletion of Glutathione: Direct reaction with GSH can deplete the cell's primary non-enzymatic antioxidant, making it more vulnerable to oxidative damage. nih.govoup.com

Enzyme Inhibition: Covalent modification of thiol groups in enzymes can alter their structure and inhibit their function, disrupting critical metabolic and signaling pathways. nih.gov

Antimicrobial Activity Research

The antimicrobial properties of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) and its derivatives have been extensively documented. scielo.org.coscielo.org.coijpsm.com These compounds exhibit activity against a wide range of bacteria and fungi, largely attributed to the mechanisms of oxidative stress described above. researchgate.netscielo.org.co

Derivatives of 1,4-naphthoquinone (B94277) are recognized as a promising class of antibacterial agents. nih.gov Their mechanism of action often involves inducing ROS production, which leads to DNA damage and programmed cell death in bacteria. researchgate.netnih.gov Various synthetic derivatives of lawsone have shown significant potency against both Gram-positive and Gram-negative bacteria. scielo.org.comdpi.com Chiral β-butyl lawsone derivatives, for instance, have demonstrated high potency against methicillin-resistant Staphylococcus aureus (MRSA) with minimal toxicity to mammalian cells. rsc.org

| Derivative of 1,4-Naphthoquinone | Bacterial Strain | MIC (µg/mL) | Reference |

| Chiral β-butyl lawsone derivative | Staphylococcus aureus (MRSA) | 1.5 | rsc.org |

| Phenylamino-phenylthio derivatives | Staphylococcus aureus | 15.6 - 500 | nih.gov |

| Phenylamino-phenylthio derivatives | Escherichia coli | 15.6 - 500 | nih.gov |

| Juglone | Staphylococcus aureus | ≤ 0.125 (µmol/L) | nih.gov |

| 5,8-dimethoxy-1,4-naphthoquinone | Staphylococcus aureus | ≤ 0.125 (µmol/L) | nih.gov |

The antifungal activity of naphthoquinones and their derivatives is well-established. scielo.org.coscielo.org.coijpsm.com Lawsone itself has shown significant antifungal activity against pathogens like Candida albicans. ijpsm.com Research on various derivatives indicates that their mechanism can involve the generation of intracellular ROS in fungi, as seen with lawsone against Fusarium oxysporum, and the disruption of fungal membrane permeability. researchgate.netresearchgate.net The antifungal potency can be significantly influenced by the specific chemical groups attached to the naphthoquinone core. scielo.br

| Derivative of 1,4-Naphthoquinone | Fungal Strain | MIC (µg/mL) | Reference |

| 2,3-dibromonaphthalene-1,4-dione | Candida species | <1.56 - 6.25 | researchgate.netnih.gov |

| 2,3-dibromonaphthalene-1,4-dione | Dermatophytes | <1.56 | nih.gov |

| Silver salt of lawsone | Sporothrix brasiliensis | ≥90% inhibition at 32 µM | nih.gov |

| Silver salt of lawsone | Sporothrix schenckii | ≥90% inhibition at 32 µM | nih.gov |

| Plumbagin | Candida albicans ATCC 10231 | 0.78 | scielo.br |

Antiviral Investigations

The antiviral potential of naphthoquinone derivatives has been a subject of scientific inquiry. Specifically, compounds structurally related to 2-hydroxy-1,4-naphthoquinone have demonstrated notable activity against certain viruses. Research has shown that derivatives such as 2-aminomethyl-3-hydroxy-1,4-naphthoquinones possess significant inhibitory activity against Herpes Simplex Virus type 1 (HSV-1) nih.gov. Studies utilizing these derivatives encapsulated in liposomes revealed they could control both early and late phases of HSV-1 replication nih.gov. The antiviral efficacy appears to be influenced by the specific substituents on the aminomethyl group. For instance, derivatives with benzyl and nitrobenzene substituents were found to be almost nine and four times more efficient than acyclovir, a standard antiviral medication, under the same experimental conditions nih.gov. This highlights the potential of the 2-hydroxy-1,4-naphthoquinone scaffold in developing new antiviral agents google.com.

| Compound Derivative | Target Virus | Key Finding |

|---|---|---|

| 2-aminomethyl-3-hydroxy-1,4-naphthoquinone (benzyl substituent) | HSV-1 | 9 times more efficient than acyclovir in inhibiting viral replication nih.gov. |

| 2-aminomethyl-3-hydroxy-1,4-naphthoquinone (nitrobenzene substituent) | HSV-1 | 4 times more efficient than acyclovir in inhibiting viral replication nih.gov. |

Antiparasitic Research

The 1,4-naphthoquinone core structure is a recognized scaffold in the development of antiparasitic agents, showing a broad spectrum of activity against various protozoan parasites researchgate.netnih.govnih.gov. Derivatives of 2-hydroxy-1,4-naphthoquinone, in particular, have been extensively studied for their potential to treat diseases caused by parasites such as Plasmodium, Trypanosoma, and Leishmania researchgate.netnih.gov. The mechanism of action often involves the generation of oxidative stress through redox cycling, which can be detrimental to the parasites' defense mechanisms nih.gov.

Antimalarial Activity: Cytochrome bc1 Inhibition and Mitochondrial Respiratory Chain Interaction

One of the most well-documented biological activities of 2-hydroxy-1,4-naphthoquinone derivatives is their antimalarial efficacy, which is primarily attributed to the inhibition of the parasite's mitochondrial respiratory chain nih.govresearchgate.netnih.gov. These compounds, structurally similar to the ubiquinone substrate, act as potent inhibitors of the cytochrome bc1 complex (also known as complex III) nih.govnih.govnih.gov. Atovaquone, a successful antimalarial drug, is a substituted 2-hydroxy-1,4-naphthoquinone that functions by binding to the ubiquinol oxidation (Qo) site of the cytochrome bc1 complex nih.govresearchgate.netnih.gov. This binding disrupts the electron transport chain, leading to the collapse of the mitochondrial membrane potential and subsequent parasite death nih.govnih.gov.

Research has focused on synthesizing novel analogs to overcome resistance to existing drugs like atovaquone and to improve bioavailability nih.govnih.gov. Molecular modeling studies suggest that the 2-hydroxyl group and the C1 carbonyl group are important for interaction with the Rieske iron-sulfur protein (ISP) subunit of the complex, specifically with residues like His152 nih.govresearchgate.net. The introduction of various side chains at the C3 position of the naphthoquinone ring has been explored to enhance binding affinity within the hydrophobic Qo site pocket nih.govnih.gov. For example, one study found that a 3-alkyl-2-hydroxy-1,4-naphthoquinone derivative, N3, had a nanomolar IC50 value against Plasmodium falciparum and effectively disrupted the mitochondrial membrane potential nih.gov.

| Compound Class | Target Enzyme/Complex | Mechanism of Action |

|---|---|---|

| 2-hydroxy-1,4-naphthoquinones | Cytochrome bc1 complex (Complex III) | Inhibition of the ubiquinol oxidation (Qo) site, disrupting the mitochondrial electron transport chain nih.govresearchgate.netnih.gov. |

| Atovaquone | Cytochrome bc1 complex | Binds to the Qo site, blocking mitochondrial respiration nih.govnih.gov. |

| 3-alkyl-2-hydroxy-1,4-naphthoquinones | Cytochrome bc1 complex | Potent inhibition of the mitochondrial electron transport, leading to disruption of mitochondrial membrane potential nih.gov. |

Antitrypanosomal Activity

Naphthoquinone derivatives have demonstrated significant activity against trypanosomatids, the group of protozoa that includes the causative agents of Chagas disease (Trypanosoma cruzi) and African sleeping sickness (Trypanosoma brucei) researchgate.netplos.orgnih.gov. Several studies have reported that these compounds can inhibit the proliferation of different life stages of the parasites nih.gov. The mechanism of action is believed to be multi-targeted. For instance, the derivative 2-phenoxy-1,4-naphthoquinone was found to inhibit two key enzymes in T. brucei: glycosomal glycerol kinase and glycosomal glyceraldehyde-3-phosphate dehydrogenase plos.orgnih.gov. Furthermore, these compounds can generate reactive oxygen species (ROS), which contributes to their trypanocidal activity nih.gov. Research on a series of imido-substituted 1,4-naphthoquinone derivatives showed that all tested analogs were more potent against T. cruzi than the reference drug nifurtimox nih.gov.

Antileishmanial Activity

The potential of 2-hydroxy-1,4-naphthoquinone derivatives as leishmanicidal agents has also been investigated nih.govplos.org. Leishmaniasis is caused by protozoa of the genus Leishmania. Studies have evaluated series of substituted bis-2-hydroxy-1,4-naphthoquinones against promastigote forms of Leishmania amazonensis and Leishmania braziliensis, with several compounds showing good activity without significant toxicity to host cells nih.govmdpi.com. The proposed mechanism of action for some quinones involves the generation of oxygen free radicals, which overwhelms the parasite's defense systems nih.gov. Other research on 2-hydroxy-3-phenylsulfanylmethyl- nih.govplos.org-naphthoquinones identified derivatives with promising activity against intracellular amastigotes of Leishmania infantum, with selectivity indices greater than 15 plos.org.

Research on Antitumor and Antiproliferative Mechanisms in Cellular Models

Induction of Apoptosis via Oxidative Stress

The antitumor activity of 1,4-naphthoquinone derivatives is frequently linked to their ability to induce oxidative stress within cancer cells nih.govnih.gov. The cytotoxicity of these compounds often correlates with their capacity to accept electrons, which leads to the production of ROS nih.gov. An excessive accumulation of intracellular ROS can damage cellular components, including DNA, and trigger programmed cell death, or apoptosis nih.govresearchgate.net.

Naphthoquinone derivatives can stimulate apoptosis through ROS-dependent mechanisms in various cancer cell lines nih.gov. The generation of ROS can activate signaling cascades, such as the MAPK/Akt/STAT3 pathways, which ultimately lead to cell cycle arrest and apoptosis nih.gov. This ability to generate oxidative stress makes the naphthoquinone scaffold a subject of interest in the development of novel anticancer agents nih.govmdpi.com.

DNA Intercalation and Replication Inhibition Studies

Naphthoquinones, as a class of compounds, have been investigated for their interactions with DNA, a key mechanism that can contribute to their biological activities. While direct studies on this compound are not extensively detailed in the provided research, the broader family of 1,4-naphthoquinones provides insights into potential mechanisms. For instance, studies on 1,4-naphthoquinone have shown that it interacts with DNA, leading to structural changes. Spectroscopic analysis has indicated that 1,4-naphthoquinone can bind to adenine in the DNA structure, causing interruptions in the stacking interactions between the base pairs nih.gov. This interaction can also lead to changes in the pairing between guanine-cytosine (GC) and adenine-thymine (AT) bases nih.gov.

Furthermore, this binding can induce conformational changes in the DNA, potentially leading to a transition from the typical B-DNA form to the A-DNA form nih.gov. Such alterations in DNA structure can disrupt normal cellular processes. The interaction is also associated with the disruption of hydrogen bonds in GC and AT pairs, which can lead to pre-denaturation and denaturation changes in the DNA molecule nih.gov.

Research on other substituted 1,4-naphthoquinone derivatives, such as 3-acyl-2-phenylamino-1,4-naphthoquinones, has demonstrated their ability to intercalate into the DNA structure. This intercalation, coupled with the generation of reactive oxygen species (ROS), can lead to DNA damage and fragmentation, ultimately culminating in cell death researchgate.net. While these findings are for related compounds, they suggest a plausible mechanism of action for this compound that warrants further specific investigation. Additionally, certain quinone derivatives have been shown to be potent inhibitors of various mammalian DNA polymerases, which are crucial for DNA replication nih.gov.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA and are critical for processes such as replication, transcription, and chromosome segregation. Their inhibition is a key mechanism for a number of anticancer drugs. While specific studies on the topoisomerase inhibitory activity of this compound are not detailed in the available literature, research on related naphthoquinone compounds provides strong evidence for this potential mechanism of action.

For example, 1,2-naphthoquinone, a structural isomer, has been identified as a poison for human topoisomerase IIα and IIβ, increasing the levels of double-stranded DNA breaks generated by these enzymes nih.gov. This particular compound was found to be a more effective poison against topoisomerase IIα than IIβ nih.gov. The mechanism of action for 1,2-naphthoquinone appears to be as a covalent poison, which involves adducting the protein and increasing DNA cleavage nih.gov.

Furthermore, another novel synthetic naphthoquinone adduct, TU100, which contains a modified anthracycline ring system, has been shown to be an effective dual inhibitor of both topoisomerase I and II nih.gov. This compound was able to prevent the relaxation of supercoiled plasmid DNA mediated by both enzymes nih.gov. Interestingly, the mechanism of TU100 does not involve intercalation into DNA, which is a common mechanism for other topoisomerase inhibitors like the anthracyclines nih.gov. Instead, it is suggested to be a slow-acting inhibitor that works in the absence of DNA, highlighting the diverse ways in which naphthoquinones can target these enzymes nih.gov. These findings on related naphthoquinones suggest that this compound may also possess topoisomerase inhibitory activity, a hypothesis that requires direct experimental validation.

Protein Inhibition Studies (e.g., Hsp90, NQO1)

The biological activity of this compound may also be attributed to its interaction with specific cellular proteins, such as Heat shock protein 90 (Hsp90) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Hsp90 Inhibition

Hsp90 is a molecular chaperone that plays a crucial role in the folding and stability of a large number of client proteins, many of which are involved in cancer progression nih.gov. The 1,4-naphthoquinone scaffold has been identified as a new class of Hsp90 inhibitors through high-throughput screening nih.gov. The synthesis and evaluation of a series of analogues based on this scaffold have provided key insights into their structure-activity relationships nih.gov. Some of these inhibitors have demonstrated potent in vitro activity with low micromolar IC50 values in anti-proliferation and Her2 degradation assays, which is a hallmark of Hsp90 inhibition nih.gov. Although these studies did not specifically test this compound, the findings suggest that its naphthoquinone core could serve as a basis for Hsp90 inhibitory activity.

NQO1 Inhibition and Activation

NQO1 is a cytosolic enzyme involved in cellular detoxification and antioxidant defense by catalyzing the two-electron reduction of quinones, which is generally a detoxification pathway isciii.esscbt.com. However, the interaction with NQO1 can also lead to the activation of certain quinones. 2-Hydroxy and 2-amino 1,4-naphthoquinone derivatives can be activated by NQO1, and minor structural changes can modify the extent of toxicity and the target site nih.gov. NQO1 inhibitors are chemical compounds that modulate the activity of this enzyme, disrupting cellular defense mechanisms against oxidative stress scbt.com. While direct inhibition of NQO1 by this compound is not explicitly documented, its structural similarity to other 1,4-naphthoquinones suggests a potential interaction with NQO1, either as a substrate for detoxification or as a molecule that could be bioreductively activated.

Other Biological Activities under Research

Antiplatelet Activity and Protein Disulfide Isomerase (PDI) Inhibition

Recent research has highlighted the potential of naphthoquinone derivatives as antiplatelet agents, with a mechanism that may involve the inhibition of Protein Disulfide Isomerase (PDI). PDI is an enzyme that plays a role in thrombus formation and is found on the surface of platelets.

Studies on 5-hydroxy-1,4-naphthoquinone (juglone) and its 2- and/or 3-substituted derivatives have demonstrated their ability to inhibit platelet aggregation induced by U46619 and collagen nih.govacs.orgnih.gov. Several of these derivatives showed stronger inhibitory activity against cell surface PDI or recombinant PDI compared to the parent compound, juglone nih.govnih.gov. This suggests that the antiplatelet effects of these compounds are associated with their PDI-inhibitory activity nih.gov. Molecular docking studies have indicated that these derivatives may interact with key amino acid residues in the PDI active site nih.govacs.orgnih.gov.

Similarly, new thio-derivatives of 2-hydroxy-1,4-naphthoquinone (lawsone) have been synthesized and shown to possess improved antiplatelet activity frontiersin.org. The structure-activity relationship of these compounds indicated that the thiophenyl moiety enhances the antiplatelet effect, and the nature and position of substituents on the phenyl ring are crucial for the observed biological activity frontiersin.org. One of the most active derivatives, 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione, exhibited significant inhibition of platelet aggregation induced by TRAP-6 and collagen frontiersin.org. Given that this compound is a derivative of the 2-hydroxy-1,4-naphthoquinone scaffold, it is plausible that it may also exhibit antiplatelet and PDI inhibitory activities.

Molluscicidal Activity

The molluscicidal properties of 2-hydroxy-1,4-naphthoquinone derivatives have been a subject of significant research, particularly in the context of controlling the snail Biomphalaria glabrata, the primary intermediate host for schistosomiasis in many regions scielo.brscielo.br.

A variety of 2-hydroxy-3-alkyl-1,4-naphthoquinones and their derivatives have been tested for their activity against Biomphalaria glabrata. Compounds such as lapachol, isolapachol, and nor-lapachol have demonstrated strong molluscicidal activity against adult snails, with LD90 values below 10 ppm nih.gov. These compounds also showed significant toxicity against snail egg masses at even lower concentrations nih.gov.

Further studies on a series of 1,4-naphthoquinone derivatives, with lawsone (2-hydroxy-1,4-naphthoquinone) as the parent compound, have shown that derivatives with non-polar substituents generally exhibit the highest molluscicidal activities scielo.brscielo.br. Several of these compounds fell below the 100 µg/mL threshold for potential molluscicidal activity as set by the World Health Organization scielo.brscielo.br. The investigation of 3-aryl-2-hydroxy-1,4-naphthoquinones has also revealed their potential as effective agents for the management of Biomphalaria glabrata under laboratory conditions researchgate.net. The carbamoyl (B1232498) group in this compound introduces a different type of substituent, and its impact on molluscicidal activity would require specific investigation, but the foundational activity of the 2-hydroxy-1,4-naphthoquinone core is well-established.

Insecticidal and Larvicidal Activity (e.g., Aedes aegypti)

The 1,4-naphthoquinone framework is a promising scaffold for the development of new insecticides, particularly for the control of mosquito larvae such as Aedes aegypti, a major vector for diseases like dengue, Zika, and chikungunya nih.govusda.gov.

Research into the structure-activity relationships of 1,4-naphthoquinone derivatives has provided valuable insights. A study on a series of 1,4-naphthoquinones with modifications at the C-2, C-5, and C-8 positions revealed that the nature of the substituent at the C-2 position is critical for larvicidal activity against Ae. aegypti nih.govusda.gov. For instance, the presence of chlorine at the C-2 position significantly increased larval mortality, while 2-hydroxy and 2-methoxy groups were found to be less effective nih.govusda.gov.

Some of the synthesized compounds have shown promising efficacy against both pyrethroid-susceptible and permethrin-resistant strains of Ae. aegypti nih.govusda.gov. For example, certain compounds exhibited LC50 values in the low ppm range against both strains, indicating their potential as broad-spectrum larvicides nih.gov. Although this compound was not specifically tested in these studies, the established importance of the C-2 and C-3 substituents on the naphthoquinone ring for larvicidal activity suggests that this compound could be a candidate for future investigation in this area.

Structure Activity Relationship Sar Studies and Computational Analysis of 2 Carbamoyl 3 Hydroxy 1,4 Naphthoquinone Derivatives

Elucidation of Structural Determinants for Biological Activity

SAR studies have systematically explored how different functional groups at various positions on the 1,4-naphthoquinone (B94277) ring influence biological outcomes, such as anticancer and antimicrobial activities. researchgate.netnih.gov

The type and position of substituents on the naphthoquinone core are critical determinants of biological activity. mdpi.com

C-2 and C-3 Positions: These positions are frequently targeted for modification. The introduction of substituents at C-2 and C-3 can significantly impact activity. For instance, studies on various 1,4-naphthoquinone derivatives show that introducing ether or thioether groups at these positions tends to increase antibacterial activity. mdpi.com Conversely, attaching nitrogen-containing moieties often enhances anticancer effects. nih.govmdpi.com In a series of 2-amino-1,4-naphthoquinones bearing an oxyphenyl moiety, compounds with a 4-nitro-benzyl or 4-bromo-benzyl group at the C-2 amino position showed the highest cytotoxic activity against MCF-7 breast cancer cells. nih.gov The parent compound for many of these derivatives, 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), serves as a key scaffold, with substitutions at the C-3 position being a common strategy. nih.govnih.gov For example, a series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives were synthesized, and the compound with an n-butyl substituted aminomethyl group at C-3 displayed the best antimalarial profile. nih.gov

C-5 and C-8 Positions: Substitutions on the benzene (B151609) ring of the naphthoquinone, particularly at the C-5 (juglone) and C-8 positions, also modulate activity. nih.gov A novel 1,4-naphthoquinone analog, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone, has demonstrated cytotoxic activity in breast cancer cell lines. In another study, the synthesis of thioglycosides of 1,4-naphthoquinones with a hydroxyl group at the C-8 position was reported, indicating the importance of this position for creating new derivatives. mdpi.com

The following table summarizes the influence of substituents at different positions on the biological activity of 1,4-naphthoquinone derivatives.

| Compound Series | Position(s) Modified | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 2-Amino-1,4-naphthoquinones | C-2 | 4-nitro-benzyl, 4-bromo-benzyl | Highest cytotoxicity against MCF-7 cells. | nih.gov |

| General 1,4-Naphthoquinones | C-2, C-3 | Ether/Thioether groups | Increased antibacterial activity. | mdpi.com |

| General 1,4-Naphthoquinones | C-2, C-3 | Nitrogen-containing moieties | Increased anticancer effect. | mdpi.com |

| 3-Substituted-2-hydroxy-1,4-naphthoquinones | C-3 | n-butyl substituted aminomethyl | Best antimalarial profile in the series. | nih.gov |

| 2,3-dichloro-1,4-naphthoquinone derivative | C-5, C-8 | Dimethoxy groups | Cytotoxic activity in breast cancer cell lines. | |

| Juglone derivatives | C-5 | Hydroxy group | Cytotoxicity against various cancer cell lines. | nih.gov |

The introduction of nitrogen-containing groups is a key strategy for enhancing the biological potential of the naphthoquinone scaffold. nih.gov These moieties can participate in crucial interactions with biological targets like DNA and proteins. nih.govthebioscan.com

Mannich Bases: Lawsone (2-hydroxy-1,4-naphthoquinone) is frequently used to synthesize Mannich bases, which are 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinone compounds. nih.govresearchgate.net These derivatives, which introduce a C-C bond with a nitrogen-containing group, have shown significant antimalarial, anticancer, and antibacterial activities. nih.govnih.gov The basic sidechain is considered important for these biological effects. researchgate.net

Amino Groups: Direct attachment of amino groups to the naphthoquinone ring, often at the C-2 or C-3 position, is another effective modification. nih.govthebioscan.com These amino groups can promote interactions with biomolecules, potentially leading to the inhibition of enzymes like topoisomerases and inducing apoptosis in cancer cells. thebioscan.com For example, 2-amino-1,4-naphthoquinone hybrids have been designed as cytotoxic agents. nih.gov

Heterocyclic Moieties: Incorporating nitrogen-based heterocycles, such as piperazine, triazole, or quinoline (B57606), can also tune the activity. researchgate.netnih.govmdpi.com Piperazine derivatives have been synthesized from 2,3-dichloro-1,4-naphthoquinone. researchgate.net Similarly, the introduction of a quinoline moiety to the 1,4-naphthoquinone core has been shown to influence anticancer activity, with the specific substituent on the quinoline ring further modulating the effect. mdpi.com

The incorporation of sulfur-containing functional groups (thio-derivatization) represents another important avenue in the SAR of naphthoquinones. frontiersin.orgnih.gov

Thioether Derivatives: The synthesis of thioether derivatives, often by reacting 2-hydroxy-1,4-naphthoquinone (lawsone) with various thiols, has yielded compounds with potent biological activities. frontiersin.orgnih.gov A study on new thio-derivatives of lawsone found that the presence of a thiophenyl moiety enhanced antiplatelet activity. frontiersin.orgnih.gov The nature and position of substituents on this phenyl ring were also critical. frontiersin.orgnih.gov For instance, 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione was identified as the most active derivative in a series for inhibiting collagen-induced platelet aggregation. frontiersin.orgnih.gov

2,3-Disubstituted Derivatives: Thio-substituted compounds can also be synthesized from 2,3-dichloro-1,4-naphthoquinone. researchgate.net These 2,3-disubstituted-1,4-naphthoquinone derivatives have been noted for their antibacterial and antifungal properties. researchgate.net

The table below highlights key findings from studies on thio-derivatives of 1,4-naphthoquinone.

| Parent Compound | Modification | Resulting Compound Example | Biological Activity Finding | Reference |

|---|---|---|---|---|

| 2-Hydroxy-1,4-naphthoquinone (Lawsone) | Reaction with 4-bromobenzenethiol | 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | Most potent antiplatelet agent in its series. | frontiersin.orgnih.gov |

| 2-Hydroxy-1,4-naphthoquinone (Lawsone) | General thio-derivatization | Thiophenyl derivatives | Thiophenyl moiety enhances antiplatelet activity. | frontiersin.orgnih.gov |

| 2,3-Dichloro-1,4-naphthoquinone | Reaction with thiols | S-substituted naphthoquinones | Valuable for potential biological activities. | researchgate.net |

| Substituted Methoxy-1,4-naphthoquinones | Condensation with thioglycosides | Thioglycosides of 1,4-naphthoquinones | Created new derivatives for evaluation. | mdpi.com |

Computational Chemistry and In Silico Approaches

Computational methods are powerful tools for understanding the SAR of 2-carbamoyl-3-hydroxy-1,4-naphthoquinone derivatives at a molecular level. These in silico approaches can predict interactions with biological targets and explain the electronic properties that drive reactivity. thebioscan.comthebioscan.com

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to the active site of a target protein. thebioscan.comthebioscan.comnih.gov

Target Identification: Docking studies have been performed on naphthoquinone derivatives against various biological targets, including enzymes and receptors associated with cancer and infectious diseases. thebioscan.comnih.govmdpi.com For example, derivatives have been docked into the active sites of H5N1 neuraminidase and human topoisomerase IIα. nih.govnih.gov

Binding Mode Analysis: These studies reveal potential interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov In a study of 2-amino-1,4-naphthoquinone hybrids, molecular docking was used to evaluate interactions with the ATP-binding domain of human topoisomerase IIα, providing insights into their cytotoxic mechanism. nih.gov Similarly, docking of dimeric naphthoquinones into H5N1 neuraminidase demonstrated different binding modes, helping to rationalize their inhibitory activity. nih.gov Docking studies on triazole-fused naphthoquinone derivatives against parasitic enzymes showed they had a high affinity for the molecular targets. mdpi.com

The biological activity of naphthoquinones is often linked to their ability to undergo redox cycling, generating reactive oxygen species (ROS). nih.gov Computational and electrochemical methods can quantify these properties.

Redox Potentials: The standard redox potential (E°) is a measure of a compound's ability to accept electrons. Cyclic voltammetry is an experimental technique used to determine these potentials. nih.gov A study of various 1,4-naphthoquinone derivatives found a direct correlation between their redox potentials and their cytotoxic effects, particularly for derivatives of lawsone. nih.gov Computational models can also calculate redox potentials, which generally agree with experimental trends. rsc.org For instance, a naphthoquinone with an intramolecular hydrogen-bonded carboxylic acid was found to have a reduction potential 370 mV more positive than the unsubstituted version, a finding supported by both experiments and calculations. rsc.org

Reactivity Descriptors: Density Functional Theory (DFT) is a computational method used to study the electronic structure and reactivity of molecules. researchgate.netscilit.com DFT can be used to calculate reactivity descriptors related to the Hard and Soft Acids and Bases (HSAB) principle, which can predict the reactivity of different sites on a molecule. scilit.com Such analyses have been used to examine the nucleophilicity of the conjugate base of lawsone. scilit.com Furthermore, calculations of electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can help explain the structure-activity relationships observed experimentally. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR studies are pivotal for predicting the biological efficacy of novel derivatives and for elucidating the structural features that govern their activity. These models are typically developed using statistical methods such as multilinear regression (MLR) and artificial neural networks (ANN). researchgate.net

Research on 1,4-naphthoquinone derivatives has demonstrated the utility of QSAR in identifying key molecular descriptors that influence their therapeutic potential, such as antimalarial or anticancer activities. nih.govnih.gov These descriptors can be categorized into electronic, steric, hydrophobic, and topological properties. For instance, a QSAR study on the antimalarial activity of 1,4-naphthoquinonyl derivatives identified the energies of the highest occupied molecular orbital (HOMO) as having a significant correlation with the observed activity, suggesting that the electron-donating ability of the compounds is a crucial factor. nih.gov

In a typical QSAR analysis, a dataset of compounds with known biological activities is used to generate a model. For example, a study on a series of 3-phenylamino-1,4-naphthoquinones evaluated their cytotoxic effects against various cancer cell lines. The resulting QSAR model indicated that surface tension was a significant descriptor influencing the inhibition of the DU145 cancerous cell line. journalirjpac.com The statistical quality of a QSAR model is assessed through various parameters, including the correlation coefficient (R²), the leave-one-out cross-validated correlation coefficient (q²), and the root mean square error (RMSE). nih.govnih.gov A high R² value (close to 1) indicates a strong correlation between the predicted and experimental activities, while a high q² value suggests good internal predictivity of the model. nih.gov

While a specific QSAR model for this compound was not found in the reviewed literature, the table below represents a hypothetical QSAR model for a series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives, illustrating the types of descriptors and statistical parameters commonly reported.

Table 1: Representative QSAR Model for 3-Substituted-2-hydroxy-1,4-naphthoquinone Derivatives

| Descriptor | Coefficient | Description | Statistical Parameter | Value |

| logP | 1.25 | Lipophilicity | R² | 0.85 |

| HOMO Energy | -0.89 | Highest Occupied Molecular Orbital Energy | q² | 0.78 |

| Molecular Weight | 0.45 | Steric Bulk | F-statistic | 112.5 |

| Dipole Moment | -0.67 | Polarity | RMSE | 0.21 |

This table is illustrative and based on typical findings for naphthoquinone derivatives; specific values are hypothetical.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. rsc.org For this compound and its derivatives, DFT calculations provide valuable insights into their electronic properties, which are fundamental to understanding their mechanism of action at a molecular level. These calculations can determine various parameters, including the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO energies are critical in determining the electronic character of a molecule. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. researchgate.net

Studies on lawsone (2-hydroxy-1,4-naphthoquinone) and its derivatives have utilized DFT to explore how different substituents affect the electronic structure. nih.gov For example, the introduction of various functional groups at the 3-position can modulate the HOMO and LUMO energy levels, thereby influencing the molecule's redox properties and its potential to interact with biological targets. researchgate.netnih.gov Computational analyses of lawsone and its adducts have shown that interactions such as hydrogen bonding can significantly perturb the frontier orbitals, shifting them in energy and altering the electronic absorption characteristics of the molecule. rsc.org

Table 2: Representative DFT-Calculated Electronic Properties of Lawsone and a 3-Substituted Derivative

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

| Lawsone (2-hydroxy-1,4-naphthoquinone) | B3LYP/6-311+G(d,p) | -6.89 | -3.12 | 3.77 |

| 2-hydroxy-3-thiophenyl-1,4-naphthoquinone | B3LYP/6-311+G(d,p) | -6.45 | -3.58 | 2.87 |

Data is illustrative and derived from studies on lawsone and its derivatives to demonstrate the application of DFT. nih.gov

Advanced Applications and Future Research Directions for 2 Carbamoyl 3 Hydroxy 1,4 Naphthoquinone

Research into Material Science Applications

The inherent redox capabilities of the quinone moiety form the basis of its application in energy storage technologies. By modifying the naphthoquinone scaffold, researchers can fine-tune the redox potentials and improve material stability, paving the way for next-generation energy devices.

Organic Cathode Materials for Energy Storage Devices (e.g., Lithium-Ion Batteries, Supercapacitors)

The quest for sustainable and high-performance energy storage has led to the investigation of organic compounds as alternatives to traditional inorganic cathode materials. While direct research on 2-Carbamoyl-3-hydroxy-1,4-naphthoquinone is limited, studies on closely related derivatives highlight the potential of this class of molecules. For instance, a nanocomposite made from 2,2′-Bis(3-hydroxy-1,4-naphthoquinone) (H2bhnq), a dimeric form of a similar parent molecule, has been successfully employed as a cathode material for lithium-ion batteries (LIBs). rsc.orgresearchgate.net

In this research, the organic H2bhnq material was loaded into the pores of a mesoporous carbon framework (CMK-3). rsc.org This nanoconfinement strategy is critical; it prevents the dissolution of the active organic material into the electrolyte during cycling, a common failure mechanism for organic electrodes, thereby enhancing cycling stability and rate capability. rsc.org The resulting nanocomposite cathode demonstrated impressive electrochemical performance, delivering a high initial discharge capacity and maintaining a significant portion of that capacity over numerous cycles. rsc.org The conductive carbon framework ensures efficient electron transport, while the quinone derivative provides the redox centers for lithium-ion storage. rsc.org These findings underscore the importance of combining advanced organic synthesis with nanotechnology to overcome the challenges associated with organic battery materials. rsc.org

Table 1: Electrochemical Performance of H2bhnq/CMK-3 Nanocomposite Cathode

Performance Metric Value Conditions Initial Discharge Capacity 308.6 mAh g⁻¹ 0.1 C rate Capacity Retention 202.6 mAh g⁻¹ After 50 cycles High-Rate Reversible Capacity 124.0 mAh g⁻¹ 10 C rate

Data sourced from a study on a related compound, 2,2′-Bis(3-hydroxy-1,4-naphthoquinone). rsc.org

Role of Quinone Derivatives in Redox Flow Batteries

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale, stationary energy storage. Quinone derivatives are leading candidates for the active electrolyte materials (anolytes and catholytes) in these systems. nih.gov Their advantages include structural diversity, fast reaction kinetics, and the ability to undergo a two-electron redox reaction, which increases the potential energy density. nih.gov

The electrochemical properties of quinones can be precisely tuned by adding functional groups to the aromatic backbone. nih.gov For example, introducing electron-donating or electron-withdrawing groups can alter the redox potential, while adding hydrophilic groups can increase solubility in aqueous electrolytes—a key factor for achieving high energy density. The this compound molecule, with its hydroxyl and carbamoyl (B1232498) groups, exemplifies this design principle. While challenges such as chemical stability and dimerization of the redox-active species remain, the vast potential for molecular engineering makes quinones a major focus of AORFB research. nih.gov

Exploration as Molecular Probes in Biological Systems

Quinones are recognized for their potential use as molecular probes to study biological interactions, owing to their inherent redox and electrochemical properties. nih.gov The ability of this compound to engage in redox cycling and potentially generate reactive oxygen species makes it a candidate for probing cellular redox states and oxidative stress pathways. biosynth.com Its structure could be modified to incorporate fluorescent tags or other reporter groups, allowing for visualization of its interactions within cells. While the broader class of naphthoquinones is used in such studies, specific research into this compound as a molecular probe is an emerging area of interest. nih.govbiosynth.com

Integration into Nanotechnology for Research Purposes (e.g., Nano-enabled Materials, Catalysis)

The intersection of nanotechnology with quinone chemistry offers exciting possibilities for creating advanced materials. As demonstrated in energy storage applications, confining quinone molecules within nanostructures can dramatically improve their performance and stability. rsc.org The use of 2,2′-Bis(3-hydroxy-1,4-naphthoquinone) within a CMK-3 mesoporous carbon framework is a prime example of a nano-enabled material, where the properties of the composite are superior to the individual components. rsc.org

In the realm of catalysis, the rational design of naphthoquinone-based agents is an active field of research. For example, iridium-catalyzed enantioselective reactions have been used to synthesize chiral derivatives of 2-hydroxynaphthoquinones (lawsone), creating potent antibacterial agents. rsc.org This demonstrates the use of transition metal catalysis to produce sophisticated, functionalized naphthoquinones. While direct catalytic applications of this compound itself are not yet widely reported, its structure serves as a platform that could be integrated into catalytic systems, potentially for electrocatalysis or biomimetic reactions.

Development of Novel Analytical Methodologies Utilizing this compound

The development of sensitive and selective analytical methods is crucial in environmental science, clinical diagnostics, and quality control. The parent compound, 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), has been successfully used as a sensitive colorimetric and electrochemical sensor for detecting anions like cyanide and acetate. researchgate.net The detection mechanism relies on the interaction between the anion and the hydroxyl group of the lawsone molecule, which causes a measurable change in color and electrochemical properties. researchgate.net

This principle suggests that this compound could be similarly developed into a novel analytical tool. Its specific functional groups—the carbamoyl and hydroxyl moieties—could be exploited to create sensors with unique selectivity for certain analytes. By immobilizing the compound on an electrode surface, for instance, a highly sensitive electrochemical sensor could be fabricated for detecting target molecules in complex samples. capes.gov.br

Future Perspectives in Mechanistic Research and Pre-clinical Drug Discovery

The 1,4-naphthoquinone (B94277) scaffold is a well-established pharmacophore found in numerous natural products and synthetic compounds with significant biological activity, including anticancer and antimalarial properties. nih.govnih.gov The core mechanism often involves the molecule's ability to accept electrons and participate in redox cycling, leading to the generation of reactive oxygen species and cellular damage, or to interact with specific biological targets like enzymes. biosynth.com

Future research on this compound and its derivatives will likely focus on several key areas:

Mechanistic Elucidation: Detailed studies are needed to understand precisely how the carbamoyl and hydroxyl groups influence the compound's biological activity. This includes identifying specific protein targets, such as kinases or enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1), which are often modulated by quinone-based drugs. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of related compounds will help to establish clear relationships between chemical structure and biological efficacy. This knowledge is essential for optimizing the molecule to enhance its potency against disease targets while minimizing toxicity. frontiersin.org

Pre-clinical Development: Promising derivatives identified through SAR studies could advance to pre-clinical evaluation. This involves testing in cellular and animal models to assess their therapeutic potential for diseases like cancer or parasitic infections. nih.govnih.gov The hybridization of the naphthoquinone scaffold with other active moieties, such as 1,2,3-triazole or quinoline (B57606), has proven to be a successful strategy for creating multi-target agents with improved pharmacological profiles, a path that could be explored for this compound. nih.govnih.gov

Table of Mentioned Compounds

Q & A

Q. What are the key structural determinants of 2-Carbamoyl-3-hydroxy-1,4-naphthoquinone’s reactivity in synthetic chemistry?

The compound’s reactivity arises from its naphthoquinone backbone, hydroxyl (-OH) group at C3, and carbamoyl (-CONH₂) substituent at C2. The hydroxyl group participates in redox cycling and hydrogen bonding, while the carbamoyl group introduces steric and electronic effects that influence nucleophilic/electrophilic reactivity. These features enable diverse functionalization, such as Michael additions or metal coordination, critical for synthesizing bioactive analogs .

Q. What synthetic methodologies are most efficient for preparing this compound derivatives?

Recent advances include:

- Multicomponent domino reactions : NH4OAc-catalyzed reactions under mild conditions achieve high regioselectivity for C3 modifications .

- Microwave-assisted synthesis : Reduces reaction time and improves yields (e.g., 4-component reactions with tetronic acid and aldehydes) .

- Chemoenzymatic approaches : Combine enzymatic catalysis with chemical steps for stereoselective functionalization .

Q. How can researchers characterize the redox properties of this compound?

Key methods include:

- Cyclic voltammetry : To measure redox potentials and identify semiquinone intermediates .

- UV-Vis and FT-IR spectroscopy : Track quinone-hydroquinone transitions and intramolecular hydrogen bonding .

- Amperometric techniques : Monitor real-time electron transfer in biological systems (e.g., NAD(P)H interactions) .

Advanced Research Questions

Q. How does this compound mediate electron transfer in microbial systems?

The compound may act as a redox mediator, similar to 2-Amino-3-carboxy-1,4-naphthoquinone (ACNQ), by shuttling electrons between NAD(P)H and extracellular acceptors (e.g., O₂ or Fe³⁺). This alters microbial metabolism, suppressing lactate dehydrogenase activity and redirecting carbon flux toward ATP-generating pathways . Experimental validation requires:

Q. How can researchers resolve contradictions in cytotoxicity data among naphthoquinone derivatives?

Discrepancies often arise from substituent effects (e.g., carbamoyl vs. methyl groups) and experimental models. Strategies include:

- Comparative SAR studies : Synthesize analogs with systematic substituent variations (e.g., C2-C3 modifications) and test against standardized cell lines .

- Mechanistic profiling : Differentiate redox cycling-dependent toxicity (ROS generation) from direct enzyme inhibition (e.g., proteasome or topoisomerase targeting) .

- In vivo toxicity assays : Evaluate organ-specific effects (e.g., nephrotoxicity in rats) to reconcile in vitro findings .

Q. What methodological challenges arise in optimizing this compound for antibacterial applications?

Key challenges include:

- Balancing redox activity and stability : Excessive autoxidation may reduce bioavailability. Strategies include encapsulation in nanocarriers or derivatization with electron-withdrawing groups .

- Overcoming resistance mechanisms : MRSA strains may upregulate efflux pumps. Synergy studies with efflux inhibitors (e.g., reserpine) are recommended .

- In vivo efficacy testing : Use murine infection models to correlate MIC/MBC values with therapeutic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.